molecular formula C8H9N5O3 B3249750 Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate CAS No. 196806-14-1

Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B3249750
CAS No.: 196806-14-1
M. Wt: 223.19 g/mol
InChI Key: MEGAXIXWEFNDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a synthetic intermediate and ester analog belonging to the imidazotetrazine class of compounds, which includes the prominent anticancer prodrug Temozolomide . This compound is specifically engineered with an ethyl ester moiety at the 8-position of the imidazole ring, a key modification explored to enhance the physicochemical and antitumor properties of the parent scaffold . Research indicates that such ester analogs can exhibit potent growth inhibition against various human tumor cell lines, with some studies showing that esters may display more potent antitumour activity compared to their carboxamide counterparts . The mechanism of action for imidazotetrazine prodrugs is well-established and involves a unique, pH-dependent hydrolytic ring-opening reaction under physiological conditions to generate a reactive methyldiazonium ion . This ultimate electrophile is responsible for the alkylation of DNA, primarily methylating guanine at the O6 position. This DNA damage initiates futile cycles of mismatch repair in proficient cells, ultimately leading to apoptosis and cell death . The modification at the 8-position is a strategic area of investigation, as it is not directly involved in the prodrug activation cascade but is hypothesized to influence critical factors such as the compound's lipophilicity, transport properties, and the kinetics of its hydrolytic degradation, thereby potentially modulating its overall cytotoxic potency . This compound serves as a crucial building block in medicinal chemistry for the synthesis and development of novel anticancer agents . Its research value is significant for investigating structure-activity relationships (SAR) within the imidazotetrazine series and for designing next-generation prodrugs aimed at overcoming tumor resistance mechanisms, such as those mediated by O6-methylguanine-DNA methyltransferase (MGMT) . Researchers utilize this ester in studies focused on optimizing drug-like properties to improve efficacy against resistant cancer models. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c1-3-16-7(14)5-6-10-11-12(2)8(15)13(6)4-9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGAXIXWEFNDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazine ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its high nitrogen content makes it a valuable precursor for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It has shown moderate activity against certain types of cancer cells, making it a candidate for further development as an anticancer agent.

Medicine: The compound is related to temozolomide, a well-known chemotherapeutic agent used in the treatment of brain tumors. Its derivatives are being investigated for their antitumor properties and potential use in cancer therapy.

Industry: In the materials science industry, this compound is used in the development of high-energy materials and explosives due to its high nitrogen content and stability.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate exerts its effects involves its interaction with biological targets. The compound may inhibit specific enzymes or pathways involved in cell proliferation and survival. Further research is needed to fully elucidate its mechanism of action and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazotetrazine derivatives vary in substituents at positions 3 and 8, significantly influencing their physicochemical properties, stability, and biological activity. Below is a detailed comparison of ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate with key analogs:

Antitumor Activity

Compound Name Cell Line Tested IC50/Survival Rate Key Findings
Ethyl ester (3a) Glioma (MGMT-positive) 4–5× potency vs. TMZ MGMT-independent activity; 79% yield
IVa (Unspecified ester) HL-60, solid tumors <10% survival at 40 µg/mL Most potent in series; superior to TMZ
[2-(N,N-Diethylamino)]propyl ester (IIId) HL-60 Not reported 56.8% yield; HRMS-confirmed structure
CCRG 82019 (Phenyl analog) K562 erythroleukemia Induces erythroid differentiation Aromatic substituent alters mechanism

Physicochemical Properties

  • Water Solubility: Esters generally exhibit higher solubility than carboxamides. Aminoalkyl esters (e.g., IIIa) further improve solubility via protonation at physiological pH .
  • Stability: Ethyl esters demonstrate chemical stability under acidic conditions, critical for oral bioavailability. Phenolic esters (e.g., 3h) may degrade faster due to electron-donating groups .
  • Lipophilicity : Ethyl esters balance lipophilicity for blood-brain barrier penetration, whereas bulky substituents (e.g., 4-methoxybenzyl) reduce CNS uptake .

Mechanism of Action

Unlike TMZ, which requires hydrolysis to MTIC for DNA alkylation, this compound may directly alkylate DNA via a non-enzymatic pathway, bypassing MGMT-mediated resistance . Esters with nitric oxide donors (e.g., furoxan derivatives) exhibit dual mechanisms: DNA damage and NO-mediated apoptosis .

Biological Activity

Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential antitumor properties. This article explores its biological activity, including synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound involves several steps that yield derivatives with varying substituents. The compound can be hydrolyzed in vivo to produce the active metabolite, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid. This transformation is crucial as it enhances the compound's solubility and bioavailability in biological systems .

The biological activity of this compound is primarily attributed to its ability to induce DNA damage through alkylation. It acts similarly to temozolomide (TMZ), a well-known anticancer agent. Upon activation in the body, this compound generates methyl diazonium ions that methylate nucleophilic sites on DNA. This process leads to the formation of O6-methylguanine adducts that interfere with DNA replication and repair mechanisms .

Antitumor Activity

A study evaluating the antitumor activity of various derivatives of this compound found that it exhibited significant growth inhibition across multiple human cancer cell lines. The following table summarizes the findings from this research:

CompoundCell Line TestedConcentration (μg/mL)Survival Rate (%)
IVaPC-3 (Prostate)40<10
IVaHCT-15 (Colon)40<10
IVaT47D (Breast)40<10
IVaHL-60 (Leukemia)40<10
TemozolomideVarious Tumor Cell Lines40>10

The results indicate that compound IVa showed superior activity compared to temozolomide across all tested cell lines. Notably, esters derived from this compound demonstrated more potent antitumor activity than amides and were significantly more effective against leukemia cells .

Case Studies

In clinical settings and preclinical models:

  • Case Study on Glioblastoma : A derivative of ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine was tested for efficacy against glioblastoma multiforme. The study reported a marked reduction in tumor size when administered alongside standard treatments like temozolomide.
  • Leukemia Research : Another study focused on acute myeloid leukemia (AML) showed that treatment with this compound led to significant apoptosis in leukemia cells compared to untreated controls.

Q & A

Basic Research Questions

Q. How is Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate synthesized, and what are the critical reaction conditions?

  • Methodology : The compound is synthesized via nucleophilic substitution or esterification of the corresponding carboxylic acid derivative (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid). Key steps include activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with ethanol under anhydrous conditions. Purification is achieved via flash column chromatography (2% MeOH/CHCl₃) .
  • Critical Parameters : Maintain inert atmosphere (argon/nitrogen) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are used to confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm substituent positions and ester formation. Key signals include the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and imidazotetrazine protons (δ ~8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass Spectrometry : HRMS (e.g., [M + Na]⁺) validates molecular weight .

Q. How does the ester moiety influence the compound’s stability compared to temozolomide (TMZ)?

  • Methodology : Stability is tested in physiological buffers (pH 7.4, 37°C). The ester undergoes hydrolysis to the carboxylic acid derivative (TMA analog) via non-enzymatic pathways. Monitor degradation using HPLC and compare half-life (t₁/₂) to TMZ .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor activity of this compound?

  • Methodology :

  • Cell Lines : Use glioblastoma (U87-MG, GOS-3), breast cancer (MCF-7), and patient-derived primary GBM cultures. Seed cells at 5 × 10² cells/well and treat with serial dilutions (0.1–200 μM).
  • Assays : CellTiter-Glo® luminescence assay post 144-hour incubation calculates IC₅₀. Compare potency to TMZ and note differences in MGMT-expressing vs. deficient lines .

Q. How do structural modifications (e.g., ester substituents) affect potency and DNA alkylation efficiency?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying ester groups (e.g., p-tolyl, benzyl). Test cytotoxicity in parallel with TMZ.
  • Mechanistic Analysis : Quantify DNA methylation via LC-MS/MS detection of O⁶-methylguanine adducts. Correlate alkylation efficiency with IC₅₀ values .

Q. Can this compound overcome MGMT-mediated resistance observed in TMZ therapy?

  • Methodology :

  • MGMT Knockdown Models : Use siRNA or CRISPR-Cas9 to silence MGMT in resistant cell lines (e.g., T98G). Compare compound efficacy to TMZ.
  • Combination Studies : Co-administer with MGMT inhibitors (e.g., O⁶-benzylguanine) and assess synergy via Chou-Talalay analysis .

Q. What strategies improve the blood-brain barrier (BBB) penetration of this compound?

  • Methodology :

  • LogP Measurement : Determine partition coefficient (e.g., octanol/water) to assess lipophilicity. Compare to TMZ (LogP ~0.5).
  • In Vivo PK Studies : Administer compound to rodents and measure brain-to-plasma ratio via LC-MS/MS. Modify ester groups to balance solubility and permeability .

Data Contradiction Analysis

Q. How can conflicting results in cytotoxicity across cell lines be resolved?

  • Methodology :

  • Standardize Assays : Use identical cell densities (e.g., 5 × 10² cells/well) and incubation times (144 hours) to minimize variability .
  • Control for MGMT : Stratify results based on MGMT expression (immunoblotting or qPCR). High MGMT correlates with resistance .

Q. Why do some studies report improved efficacy in vivo despite modest in vitro activity?

  • Methodology :

  • Metabolite Analysis : Profile plasma and tumor tissue for hydrolyzed active metabolites (e.g., carboxylic acid derivatives).
  • Pharmacodynamic Modeling : Link exposure (AUC) to tumor growth inhibition in xenograft models .

Methodological Notes

  • References : Prioritize peer-reviewed journals (e.g., Molecules, Drug Design, Development and Therapy) over vendor websites.
  • Key Citations :
    • Synthesis and SAR:
    • MGMT Resistance:
    • Analytical Methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.